Cas no 105500-09-2 ((R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid)

(R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid 化学的及び物理的性質
名前と識別子
-
- (R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid
- 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,8R,9E,11Z,14Z)-
- 8(R)-HETE
- 8(R)-HYDROXY-(5Z,9E,11Z,14Z)-EICOSATETRAENOIC ACID
- (+)-(8R,5Z,9E,11Z,14Z)-8-hydroxy-5,9,11,14-icosatetraenoic acid
- (R)-8-hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid
- 8(R)-hydroxy-(5Z,9E,11Z,14Z)-*eicosatetraenoic ac
- 8(R)-hydroxyeicosatetraenoic acid
- 8[R]-HETE
- MFCD00065823
- (5Z,8R,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
- (5Z,9E,11Z,14Z)-(8R)-8-Hydroxyicosa-5,9,11,14-tetraenoate
- (5Z,9E,11Z,14Z)-(8R)-8-Hydroxyeicosa-5,9,11,14-tetraenoic acid
- (R)-(Z,E,Z,Z)-8-hydroxyeicosa-5,9,11,14-tetraenoic acid
- (5Z,9E,11Z,14Z)-(8R)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid
- 8R-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
- LMFA03060021
- Q27116102
- (8R)-hydroxy-(5Z),(9E),(11Z),(14Z)-eicosatetraenoic acid
- (5Z,9E,11Z,14Z)-(8R)-8-Hydroxyeicosa-5,9,11,14-tetraenoate
- 8R-HETE
- AKOS022180533
- (+)-(8R,5Z,9E,11Z,14Z)-8-hydroxy-5,9,11,14-eicosatetraenoic acid
- 8(R)-hydroxy-5(Z),9(E),11(Z),14(Z)-eicosatetraenoic acid
- CHEBI:34484
- (5Z,8R,9E,11Z,14Z)-8-hydroxyeicosa-5,9,11,14-tetraenoic acid
- DTXSID501318647
- J-001439
- 8(R)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid, ~100 mug/mL in ethanol, ~98%
- 105500-09-2
- SCHEMBL8509405
- (8R)-Hydroxy-(5Z),(9E),(11Z),(14Z)-eicosatetraenoate
- (+)-(8R,5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoate
- (5Z,8r,9e,11z,14z)-8-hydroxy-5,9,11,14-icosatetraenoic acid
- (5Z,8R,9E,11Z,14Z)-8-Hydroxyeicosa-5,9,11,14-tetraenoate
- 8(R)-Hydroxyeicosatetraenoate
- (+)-(8R,5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-icosatetraenoate
- HY-120460
- CS-0078058
- DB-215015
- (R)-(Z,e,Z,Z)-8-Hydroxyeicosa-5,9,11,14-tetraenoate
-
- インチ: 1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1
- InChIKey: NLUNAYAEIJYXRB-GTYUHVKWSA-N
- ほほえんだ: O[C@@H](/C=C/C=C\C/C=C\CCCCC)C/C=C\CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 320.23514488g/mol
- どういたいしつりょう: 320.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 14
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 57.5Ų
(R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid セキュリティ情報
- 危険物輸送番号:UN 1170 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: 16-26-36-7
-
危険物標識:
- セキュリティ用語:Hazard Codes F,XiRisk Statements 11-36/37/38Safety Statements 16-26-36RIDADR UN 1170 3/PG 2WGK Germany 3
- リスク用語:11-36/37/38
(R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65166-25ug |
8(R)-HETE |
105500-09-2 | 98% | 25ug |
¥1692.00 | 2023-09-08 | |
Larodan | 14-2084-41-50ug |
8(R)-hydroxy-5(Z),9(E),11(Z),14(Z)-eicosatetraenoic acid |
105500-09-2 | >98% | 50ug |
€367.00 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65166-100ug |
8(R)-HETE |
105500-09-2 | 98% | 100ug |
¥5878.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205180-25 µg |
8(R)-HETE, |
105500-09-2 | 25µg |
¥1,053.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205180A-50 µg |
8(R)-HETE, |
105500-09-2 | 50µg |
¥2,001.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205180A-50µg |
8(R)-HETE, |
105500-09-2 | 50µg |
¥2001.00 | 2023-09-05 | ||
Larodan | 14-2084-41-50g |
8(R)-hydroxy-5(Z),9(E),11(Z),14(Z)-eicosatetraenoic acid |
105500-09-2 | >98% | 50g |
€345.00 | 2025-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205180-25µg |
8(R)-HETE, |
105500-09-2 | 25µg |
¥1053.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02063-10ug |
(R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid |
105500-09-2 | 10ug |
¥3588.0 | 2021-09-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65166-50ug |
8(R)-HETE |
105500-09-2 | 98% | 50ug |
¥3102.00 | 2023-09-08 |
(R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid 関連文献
-
1. Starfish saponins. Part 40. Structures of two new ‘asterosaponins’ from the starfish Patiria miniata: patirioside A and patirioside BM. Valeria D'Auria,Maria Iorizzi,Luigi Minale,Raffaele Riccio J. Chem. Soc. Perkin Trans. 1 1990 1019
-
D. J. Faulkner Nat. Prod. Rep. 1990 7 269
(R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acidに関する追加情報
Exploring the Biochemical Significance of (R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid (CAS No. 105500-09-2)
The compound (R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid (CAS No. 105500-09-2) is a bioactive lipid metabolite that has garnered significant attention in the fields of biochemistry and pharmacology. This polyunsaturated fatty acid derivative is structurally characterized by its unique hydroxyl group at the 8th position and four double bonds at the 5, 9, 11, and 14 positions, which confer distinct physicochemical and biological properties. Researchers are particularly interested in its potential roles in inflammatory modulation, cell signaling, and metabolic regulation, making it a subject of ongoing scientific exploration.
In recent years, the study of oxylipins—a class of oxygenated fatty acids—has surged due to their involvement in critical physiological and pathological processes. (R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid is a notable member of this group, often investigated for its potential anti-inflammatory effects and interactions with lipid mediators. Its structural similarity to eicosanoids, such as prostaglandins and leukotrienes, suggests it may play a role in modulating immune responses, a topic of high relevance given the growing interest in immune health and chronic inflammation.
The synthesis and analysis of CAS No. 105500-09-2 require advanced techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure purity and accurate characterization. These methods are essential for researchers aiming to explore its bioactivity and potential applications in nutraceuticals or therapeutic development. The compound's stability under varying conditions is also a key focus, as it influences its viability in drug formulation and biomedical research.
One of the most frequently asked questions about (R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid revolves around its natural sources and biosynthetic pathways. While it is not as widely known as omega-3 or omega-6 fatty acids, emerging studies suggest it may be derived from dietary lipids or produced endogenously through enzymatic oxidation. This aligns with the broader trend of investigating functional foods and precision nutrition, where bioactive lipids are increasingly recognized for their health benefits.
Another area of interest is the compound's potential role in skin health and dermatology. Given the rising demand for cosmeceuticals and anti-aging solutions, researchers are examining whether CAS No. 105500-09-2 could contribute to barrier function enhancement or oxidative stress mitigation. Its lipid signaling properties may also make it a candidate for addressing conditions like eczema or psoriasis, though further clinical validation is needed.
From an industrial perspective, the scalable production of (R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid remains a challenge due to its complex structure. However, advancements in enzymatic synthesis and green chemistry are paving the way for more sustainable manufacturing processes. This is particularly relevant in the context of biobased products and the push toward eco-friendly alternatives in the chemical industry.
In summary, (R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid (CAS No. 105500-09-2) represents a fascinating intersection of lipid biochemistry, health science, and industrial innovation. Its study not only deepens our understanding of cellular communication but also opens doors to novel applications in personalized medicine and sustainable technology. As research progresses, this compound may well emerge as a cornerstone in the next generation of bioactive molecules.
105500-09-2 ((R,5Z,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid) 関連製品
- 1251650-24-4(N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- 2171428-41-2(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid)
- 851618-90-1(3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-)
- 2169653-97-6(3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid)
- 1806919-15-2(4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)
- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 2224507-01-9(4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine)
- 2764010-42-4(1-(oxan-4-yl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid)




